Cas no 613-46-7 (naphthalene-2-carbonitrile)

Naphthalene-2-carbonitrile is a versatile aromatic nitrile compound with the molecular formula C₁₁H₇N. It serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's nitrile functional group offers reactivity for further transformations, such as hydrolysis, reduction, or cyclization, enabling diverse derivatization. Its naphthalene backbone provides stability and facilitates applications in materials science, including liquid crystals and fluorescent dyes. With high purity and consistent performance, naphthalene-2-carbonitrile is preferred for precision synthesis. Proper handling is advised due to its potential toxicity and irritant properties. Storage should be in a cool, dry environment to maintain stability.
naphthalene-2-carbonitrile structure
naphthalene-2-carbonitrile structure
商品名:naphthalene-2-carbonitrile
CAS番号:613-46-7
MF:C11H7N
メガワット:153.1800
MDL:MFCD00016807
CID:38894
PubChem ID:24885145

naphthalene-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 2-naphthonitrile
    • 2-Cyanonaphthylene
    • 2-Naphthalenenitrile
    • B-NAPHTHONITRILE
    • BETA-2-NAPHTHONITRILE
    • BETA-CYANONAPHTHALENE
    • BETA-NAPHTHONITRILE
    • 2-cyanonaphtalene
    • 2-CYANONAPHTHALENE
    • 2-Naphthalenecarbonitrile
    • naphthalene-2-carbonitrile
    • 2-Naphthylcyanide
    • .beta.-Naphthonitrile
    • DQG8D8B4F6
    • AZKDTTQQTKDXLH-UHFFFAOYSA-N
    • .beta.-Cyanonaphthalene
    • NSC4169
    • S
    • MDL: MFCD00016807
    • インチ: 1S/C11H7N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H
    • InChIKey: AZKDTTQQTKDXLH-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H]
    • BRN: 1363868

計算された属性

  • せいみつぶんしりょう: 153.057849g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 153.057849g/mol
  • 単一同位体質量: 153.057849g/mol
  • 水素結合トポロジー分子極性表面積: 23.8Ų
  • 重原子数: 12
  • 複雑さ: 200
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 1.0755
  • ゆうかいてん: 65.0 to 69.0 deg-C
  • ふってん: 156°C/12mmHg(lit.)
  • フラッシュポイント: 156-158°C/12mm
  • 屈折率: 1.6210 (estimate)
  • PSA: 23.79000
  • LogP: 2.71148
  • ようかいせい: 水クロロホルムに微溶解する。エタノールに可溶性エチルエーテル

naphthalene-2-carbonitrile セキュリティ情報

  • 記号: GHS05 GHS06
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H300,H315,H318,H335
  • 警告文: P261,P264,P280,P301+P310,P305+P351+P338
  • 危険物輸送番号:3276
  • WGKドイツ:3
  • 危険カテゴリコード: 25-37/38-41-51/53
  • セキュリティの説明: S36/37-S61-S45-S36/37/39-S26-S39
  • RTECS番号:QL5976350
  • 危険物標識: T N
  • ちょぞうじょうけん:日陰で乾燥した場所に保管する。使用しない場合は容器を閉じたままにします。
  • 危険レベル:6.1
  • 包装グループ:III
  • セキュリティ用語:6.1
  • 包装等級:III
  • リスク用語:R20/21/22; R25; R37/38; R41; R51/53
  • 包装カテゴリ:III
  • 危険レベル:6.1
  • TSCA:Yes

naphthalene-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-64900-0.5g
naphthalene-2-carbonitrile
613-46-7 95%
0.5g
$19.0 2023-06-08
Enamine
EN300-64900-100.0g
naphthalene-2-carbonitrile
613-46-7 95%
100g
$376.0 2023-06-08
Chemenu
CM140842-100g
2-Naphthonitrile
613-46-7 95%
100g
$*** 2023-05-30
eNovation Chemicals LLC
K92086-25g
2-Cyanonaphthalene
613-46-7 97%
25g
$160 2024-05-23
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0039-5G
2-Naphthonitrile
613-46-7 >98.0%(GC)
5g
¥100.00 2024-04-16
Apollo Scientific
OR54405-25g
2-Naphthonitrile
613-46-7 99%
25g
£60.00 2025-02-20
TRC
N325063-10g
2-Naphthonitrile
613-46-7
10g
$ 185.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N25840-5g
2-Naphthonitrile
613-46-7
5g
¥106.0 2021-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015386-25g
naphthalene-2-carbonitrile
613-46-7 97%
25g
¥353 2024-05-22
Apollo Scientific
OR54405-5g
2-Naphthonitrile
613-46-7 99%
5g
£15.00 2025-03-21

naphthalene-2-carbonitrile 合成方法

naphthalene-2-carbonitrile 関連文献

naphthalene-2-carbonitrileに関する追加情報

Recent Advances in the Application of Naphthalene-2-carbonitrile (CAS: 613-46-7) in Chemical Biology and Pharmaceutical Research

Naphthalene-2-carbonitrile (CAS: 613-46-7) has emerged as a pivotal compound in chemical biology and pharmaceutical research due to its versatile chemical properties and potential therapeutic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief consolidates the latest findings on the synthesis, biological activity, and industrial applications of naphthalene-2-carbonitrile, providing a comprehensive overview for researchers and industry professionals.

One of the most significant breakthroughs involves the use of naphthalene-2-carbonitrile as a precursor in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of selective JAK2 inhibitors, which show promise in treating myeloproliferative neoplasms. The study utilized a multi-step synthetic route, with naphthalene-2-carbonitrile serving as the foundational building block, achieving a 78% yield in the final step. Molecular docking simulations further confirmed its optimal binding affinity to the JAK2 active site, underscoring its potential in targeted cancer therapies.

In antimicrobial research, naphthalene-2-carbonitrile derivatives have exhibited potent activity against drug-resistant bacterial strains. A recent ACS Infectious Diseases publication (2024) reported that halogenated derivatives of this compound displayed MIC values as low as 2 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action was linked to the disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence assays. These findings open new avenues for combating antibiotic resistance, particularly in hospital-acquired infections.

Industrial applications have also seen advancements, with naphthalene-2-carbonitrile being employed in the production of organic semiconductors. A 2024 Nature Materials study detailed its incorporation into π-conjugated polymers, resulting in materials with exceptional charge-carrier mobility (up to 12 cm²/V·s). This innovation addresses critical challenges in flexible electronics and could revolutionize wearable medical devices. The compound's electron-withdrawing nitrile group was identified as crucial for enhancing material stability under physiological conditions.

Despite these promising developments, challenges remain in the large-scale synthesis and purification of naphthalene-2-carbonitrile. Current research focuses on green chemistry approaches, including photocatalytic cyanation methods that reduce heavy metal catalyst usage. A 2023 Green Chemistry paper demonstrated a solvent-free synthesis achieving 92% purity with minimal environmental impact. Such innovations are critical for meeting both research and industrial demands while adhering to sustainability standards.

In conclusion, naphthalene-2-carbonitrile (CAS: 613-46-7) continues to demonstrate remarkable versatility across multiple domains of chemical biology and pharmaceutical research. Its applications span from targeted drug development to advanced materials science, with ongoing research addressing synthesis scalability and environmental concerns. Future directions may explore its potential in neurodegenerative disease therapeutics, where preliminary studies suggest activity against tau protein aggregation. This compound undoubtedly remains a focal point for interdisciplinary research at the chemistry-biology interface.

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Amadis Chemical Company Limited
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